Methyl 2-(1H-pyrrol-1-yl)propanoate
Description
Methyl 2-(1H-pyrrol-1-yl)propanoate is a pyrrole-containing ester derivative characterized by a pyrrole ring substituted at the 1-position with a propanoate ester group (methyl ester). This compound has been identified in natural product studies, particularly in processed Polygonatum species, where it is synthesized or modified during traditional "九蒸九晒" (nine cycles of steaming and sun-drying) processing . The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, contributes to its electronic and steric properties, making it relevant in medicinal chemistry and materials science. While the exact biological role of this compound remains under investigation, its structural analogs have demonstrated diverse pharmacological activities, including anti-inflammatory and antioxidant effects .
Properties
CAS No. |
130016-69-2 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 2-pyrrol-1-ylpropanoate |
InChI |
InChI=1S/C8H11NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-7H,1-2H3 |
InChI Key |
VNTMTYITVOQQIR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N1C=CC=C1 |
Canonical SMILES |
CC(C(=O)OC)N1C=CC=C1 |
Synonyms |
1H-Pyrrole-1-aceticacid,alpha-methyl-,methylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrrole vs. Pyrazole Derivatives
- Methyl 2-(1H-pyrrol-1-yl)propanoate: Features a pyrrole ring (C₄H₄N) with a methyl ester at the propanoate chain. Substituents on the pyrrole (e.g., formyl or methoxymethyl groups in related compounds) modulate reactivity and solubility .
- 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid: Replaces the pyrrole with a pyrazole ring (C₃H₃N₂), introducing two adjacent nitrogen atoms. This enhances hydrogen-bonding capacity and acidity (pKa ~4–5 for the carboxylic acid group) compared to the ester .
Furan and Other Heterocycles
Ester Group Modifications
Key Observations :
- Ethyl vs.
- Cyano Substituents: The presence of a cyano group (as in ) introduces electron-withdrawing effects, altering reactivity in nucleophilic additions.
Substituent Effects on Reactivity and Bioactivity
- Formyl and Methoxymethyl Groups: In ethanol-2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]propanoate (closely related to the target compound), these substituents enhance electrophilicity and solubility in polar solvents .
- Dinitrile Derivatives : 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile () features a conjugated system with nitriles, enabling applications in optoelectronics due to extended π-delocalization.
Physicochemical Properties
Preparation Methods
Reaction Mechanism and Procedure
The Paal-Knorr reaction is a classical method for synthesizing pyrroles by condensing 1,4-diketones with primary amines. For methyl 2-(1H-pyrrol-1-yl)propanoate, methyl 3-aminopropanoate hydrochloride serves as the amine precursor, reacting with hexane-2,5-dione in methanol under mild conditions. The mechanism proceeds via enamine formation, followed by cyclization and dehydration to yield the pyrrole ring (Figure 1).
-
Solvent : Methanol (0.5 M)
-
Base : Triethylamine (2 equiv.)
-
Temperature : Room temperature (20–25°C)
-
Time : 16 hours
-
Yield : 49% (optimized)
Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product. The reaction’s efficiency depends on the stoichiometric ratio of the amine to diketone and the absence of moisture.
Industrial Scalability and Modifications
Industrial adaptations of this method employ continuous flow reactors to enhance mixing and heat transfer, reducing reaction times to 2–4 hours. Catalytic additives, such as p-toluenesulfonic acid (PTSA), improve cyclization kinetics, boosting yields to 65–70%. However, scalability is limited by the cost of hexane-2,5-dione, prompting research into alternative diketones like acetylacetone.
Nucleophilic Substitution Approach
Synthesis via Alkylation of Pyrrole
This method involves the alkylation of pyrrole with methyl 2-bromopropanoate under basic conditions. Pyrrole’s nucleophilic nitrogen attacks the electrophilic α-carbon of the bromoester, displacing bromide (Figure 2).
-
Base : Sodium hydride (1.2 equiv.)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 60°C
-
Time : 12 hours
-
Yield : 38%
The low yield stems from pyrrole’s weak nucleophilicity (pKa ~17) and competing side reactions, such as ester hydrolysis. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases reactivity, elevating yields to 45%.
Alternative Substrates and Conditions
Replacing methyl 2-bromopropanoate with methyl 2-chloropropanoate reduces side reactions but requires higher temperatures (80°C) and longer durations (24 hours). Microwave-assisted synthesis shortens reaction times to 2 hours, though yields remain modest (40–42%).
Michael Addition-Based Synthesis
Reaction Design and Execution
Inspired by the synthesis of methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate, this approach leverages Michael addition between pyrrole and methyl acrylate. Pyrrole acts as a nucleophile, adding to the α,β-unsaturated ester (Figure 3).
-
Catalyst : None (thermal activation)
-
Solvent : Methanol
-
Temperature : 50°C
-
Time : 24 hours
-
Yield : <20%
The poor yield reflects pyrrole’s low reactivity in Michael additions. Introducing Lewis acids (e.g., BF3·OEt2) or ionic liquids (e.g., [BMIM][BF4]) enhances electrophilicity, achieving yields of 30–35%.
Comparative Analysis of Synthetic Methods
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(1H-pyrrol-1-yl)propanoate?
- Methodology : A typical synthesis involves refluxing a precursor (e.g., 4-aroyl-3-sulfonyl-pyrrole derivatives) with oxidizing agents like chloranil in xylene for 25–30 hours. Post-reaction, the mixture is treated with NaOH, followed by organic layer separation, washing, drying (Na₂SO₄), and recrystallization from methanol . Alternative routes may use esterification of the corresponding carboxylic acid with methanol under acid catalysis, monitored via thin-layer chromatography (TLC) .
- Key Steps : Solvent choice (xylene, methanol), temperature control during reflux, and purification via recrystallization.
Q. How is the structural identity of this compound confirmed?
- Analytical Techniques : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton environments and carbonyl groups. Mass spectrometry (MS) for molecular weight validation. X-ray crystallography resolves crystal packing and bond angles, as demonstrated for structurally related pyrrole derivatives .
Q. What preliminary biological activities have been reported for this compound?
- Screening Methods : Antimicrobial assays (e.g., disk diffusion against E. coli or S. aureus) and cytotoxicity tests (MTT assay on cancer cell lines). The pyrrole ring is hypothesized to interact with microbial enzymes or disrupt membrane integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Experimental Design : Systematic variation of solvents (e.g., ethanol vs. xylene), catalysts (e.g., p-toluenesulfonic acid), and reaction temperatures. Use HPLC to monitor intermediate formation and optimize reaction time .
- Case Study : Replacing chloranil with milder oxidants (e.g., DDQ) reduced side-product formation in analogous syntheses, improving yield by 15% .
Q. What mechanistic insights exist for the biological activity of pyrrole-containing propanoate esters?
- Pathway Analysis : this compound derivatives inhibit kinases (e.g., MAPK) or bind to DNA via intercalation, as shown in molecular docking studies. Comparative studies with nitro- or methyl-substituted analogs reveal enhanced activity due to electron-withdrawing groups .
- Data Interpretation : Conflicting results in antioxidant assays may arise from assay-specific reactivity (e.g., DPPH vs. ABTS radical scavenging) .
Q. How does the substitution pattern on the pyrrole ring influence bioactivity?
- Structure-Activity Relationship (SAR) :
| Substituent | Activity Trend | Reference |
|---|---|---|
| 5-Methyl-3-nitro | Enhanced antimicrobial | |
| Unsubstituted pyrrole | Reduced potency | |
| Ethyl ester analog | Lower solubility |
- Methodological Note : Parallel synthesis of analogs followed by dose-response curves in target assays .
Q. What advanced analytical methods resolve purity challenges in complex mixtures?
- Techniques : High-resolution mass spectrometry (HRMS) for trace impurities, preparative HPLC for isolating diastereomers, and 2D NMR (e.g., COSY, NOESY) to confirm stereochemistry in derivatives .
Contradictory Findings and Mitigation Strategies
Q. How should researchers address discrepancies in reported biological activities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
